(E)-3-methyl-4-oxopent-2-enal
Description
(E)-3-Methyl-4-oxopent-2-enal is an α,β-unsaturated aldehyde featuring a conjugated system of a double bond (C2–C3), a ketone group at C4, and a methyl substituent at C3 (Figure 1). Its structure combines a reactive aldehyde moiety with a ketone and a stereochemically defined (E)-configured double bond, making it a versatile intermediate in organic synthesis. The compound’s reactivity is driven by the electron-withdrawing effects of the carbonyl groups, which enhance its susceptibility to nucleophilic attacks and cycloaddition reactions.
Properties
CAS No. |
160456-54-2 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(E)-3-methyl-4-oxopent-2-enal |
InChI |
InChI=1S/C6H8O2/c1-5(3-4-7)6(2)8/h3-4H,1-2H3/b5-3+ |
InChI Key |
PEBMIJGMJUFNQE-HWKANZROSA-N |
SMILES |
CC(=CC=O)C(=O)C |
Isomeric SMILES |
C/C(=C\C=O)/C(=O)C |
Canonical SMILES |
CC(=CC=O)C(=O)C |
Synonyms |
2-Pentenal, 3-methyl-4-oxo-, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- Functional Groups: Ethyl 3-methyl-4-oxopent-2-enoate replaces the aldehyde group of (E)-3-methyl-4-oxopent-2-enal with an ethyl ester (-COOEt) at C1 .
- Reactivity : The ester group reduces electrophilicity at C1 compared to the aldehyde, making the compound less reactive toward nucleophiles (e.g., amines or alcohols). However, the α,β-unsaturated ester retains reactivity in conjugate additions.
- Stability : The ester enhances hydrolytic stability relative to the aldehyde, which is prone to oxidation or dimerization.
Cyclopentenone Derivatives (e.g., 3-Ethyl-4-Methoxy-2-Oxo-Cyclopent-3-enyl Acetate)
Structural Differences :
- Ring System: Cyclopentenones feature a five-membered ring with conjugated carbonyl groups, introducing ring strain and altering electronic properties compared to linear this compound .
- Substituents : Methoxy and acetate groups in these derivatives modulate solubility and steric effects, influencing their reactivity in enzyme-catalyzed kinetic resolutions (e.g., lipase-mediated hydrolysis) .
Reactivity :
- The strained cyclopentenone ring undergoes ring-opening reactions under basic or nucleophilic conditions, a pathway absent in the linear aldehyde.
Other α,β-Unsaturated Carbonyl Compounds
- Aldehydes vs. Ketones : Linear α,β-unsaturated aldehydes (e.g., this compound) are more reactive in Michael additions than their ketone counterparts due to the stronger electron-withdrawing effect of the aldehyde group.
- Stereochemical Considerations : The (E)-configuration in this compound ensures optimal conjugation between the double bond and carbonyl groups, enhancing resonance stabilization compared to (Z)-isomers.
Data Table: Structural and Functional Comparison
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